1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with propan-2-yloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:
1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-4-amine: Similar structure but different substitution pattern, leading to different chemical and biological properties.
1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine:
1-methyl-3-[(propan-2-yloxy)methyl]-1H-pyrazol-2-amine: Differing in the position of the amine group, affecting its interactions and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Properties
IUPAC Name |
2-methyl-5-(propan-2-yloxymethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)12-5-7-4-8(9)11(3)10-7/h4,6H,5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCKNMHCIDADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C(=C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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